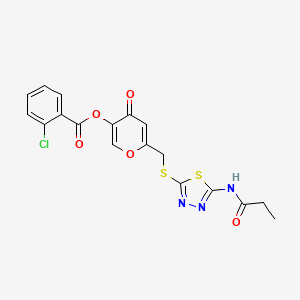

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate

Description

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNFNQHLTIYXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate typically involves multi-step organic reactions. A general synthetic route may include:

Formation of the Thiadiazole Moiety: The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions.

Attachment of the Propionamido Group: The propionamido group can be introduced via an amide coupling reaction using propionic acid and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Synthesis of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and an aldehyde.

Thioether Formation: The thiadiazole moiety can be linked to the pyran ring through a thioether bond, typically using a thiol and an alkyl halide.

Esterification: Finally, the chlorobenzoate ester can be formed by reacting the hydroxyl group of the pyran ring with 2-chlorobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. The thiadiazole moiety is known for its antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development.

Medicine

The compound could be investigated for its pharmacological properties, including potential use as an anti-cancer or anti-infective agent. Its unique structure may interact with biological targets in novel ways.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mécanisme D'action

The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring could interact with metal ions or proteins, while the ester group might undergo hydrolysis in vivo, releasing active metabolites.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of 4H-pyran-3-yl benzoate derivatives with varying substituents. Key structural analogs include:

*Note: Molecular weight of the target compound is estimated based on structural similarity to .

Key Observations:

- Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, which could stabilize the molecule but may reduce metabolic stability.

- Thiadiazole Modifications: Replacing propionamido with acetamido (as in ) shortens the alkyl chain, possibly reducing steric hindrance and altering binding affinity. The thiophene-carboxamido group in introduces aromaticity, which might enhance π-π interactions in target binding.

Activité Biologique

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various applications in research.

Chemical Structure and Properties

The molecular formula of the compound is C18H13ClN3O5S , with a molecular weight of approximately 430.89 g/mol . The compound features a pyran ring fused with a thiadiazole moiety and a chlorobenzoate group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H13ClN3O5S |

| Molecular Weight | 430.89 g/mol |

| CAS Number | 896018-98-7 |

Synthesis

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate typically involves multi-step synthetic routes that include:

- Formation of the thiadiazole ring.

- Synthesis of the pyran structure.

- Coupling reactions to attach the chlorobenzoate moiety.

Each step requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole and pyran compounds exhibit significant antimicrobial activity . The incorporation of the propionamido group enhances the compound's effectiveness against various bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound has shown promising results in antifungal assays, particularly against pathogens such as Candida albicans and Aspergillus niger. The presence of the pyran ring is believed to enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .

Anticancer Potential

Preliminary studies have also evaluated the anticancer potential of this compound. It has been observed to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases . Further research is needed to elucidate its specific pathways and efficacy in vivo.

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Membrane Disruption : The structural features facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.

- Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

- Antimicrobial Efficacy : A study reported that thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus .

- Antifungal Assays : Another investigation found that pyran-based compounds demonstrated significant antifungal activity with IC50 values ranging from 5 to 20 µg/mL against various fungal strains .

- Cytotoxicity Tests : In vitro tests revealed that modifications on the thiadiazole ring could enhance cytotoxic effects on cancer cells by up to 50% compared to unmodified structures .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.